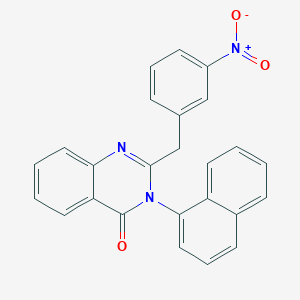![molecular formula C20H30N2O B6127914 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide](/img/structure/B6127914.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperidine compounds and has been studied for its ability to modulate the activity of certain receptors in the brain. In
作用机制
CPP acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. By blocking NMDA receptor activity, CPP can modulate synaptic plasticity and improve learning and memory processes. Additionally, CPP has been shown to have neuroprotective effects, protecting neurons from damage caused by excessive glutamate release.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the improvement of learning and memory processes, and the protection of neurons from excitotoxicity. Additionally, CPP has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. However, the precise biochemical and physiological effects of CPP are still being investigated.
实验室实验的优点和局限性
One of the primary advantages of CPP for lab experiments is its selectivity for NMDA receptors. This selectivity allows researchers to study the specific effects of NMDA receptor modulation without affecting other receptors or neurotransmitters. Additionally, CPP has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 3 hours in rats. However, one limitation of CPP is its relatively low potency compared to other NMDA receptor antagonists, such as ketamine. Additionally, the precise dose-response relationship of CPP is still being investigated.
未来方向
There are several potential future directions for research on CPP. One area of interest is the potential therapeutic applications of CPP in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, further investigation is needed to determine the precise dose-response relationship of CPP and its potential side effects. Finally, there is a need for the development of more potent and selective NMDA receptor antagonists, which could have significant therapeutic potential in a variety of disorders.
合成方法
The synthesis of CPP involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with piperidine to form N-[3-methylbenzoyl]-piperidine. The final step involves the reaction of N-[3-methylbenzoyl]-piperidine with cyclohexylmethylamine to form CPP. The purity of the synthesized compound is typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
CPP has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and psychiatry. One of the primary areas of research has been the modulation of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in learning and memory processes, and their dysfunction has been linked to several neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. CPP has been shown to selectively block the activity of NMDA receptors, making it a potential therapeutic agent for these disorders.
属性
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-16-7-5-10-18(13-16)20(23)21-19-11-6-12-22(15-19)14-17-8-3-2-4-9-17/h5,7,10,13,17,19H,2-4,6,8-9,11-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCROPYZVOOKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCN(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![N-(2-fluorophenyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6127836.png)
![4-(4-ethylphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127837.png)

![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6127854.png)


![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B6127881.png)
![2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B6127883.png)
amine oxalate](/img/structure/B6127891.png)
![4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B6127897.png)

![N-{1-[1-(cyclopentylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6127923.png)